molecular formula C9H12N2OS B3292166 7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl- CAS No. 87707-28-6

7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-

Cat. No. B3292166
CAS RN: 87707-28-6
M. Wt: 196.27 g/mol
InChI Key: VFYOIIDDEDKSIM-UHFFFAOYSA-N
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Description

7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic organic compound that belongs to the class of benzothiazoles.

Mechanism of Action

The mechanism of action of 7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl- is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes, such as tyrosine kinase, which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl- has been found to have various biochemical and physiological effects. It has been shown to have antioxidant, antitumor, and anti-inflammatory properties. It has also been found to have neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl- has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as low solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-. One potential direction is the development of new synthetic methods for the compound. Another direction is the exploration of its potential as a treatment for various diseases, such as cancer and neurodegenerative diseases. The compound could also be used as a starting point for the synthesis of novel compounds with improved properties.
Conclusion:
In conclusion, 7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl- is a unique compound that has been extensively used in scientific research. It has a wide range of applications in various fields and has been found to have several biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various diseases.

Scientific Research Applications

7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl- has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields such as medicinal chemistry, material science, and environmental science. It has been used as a precursor for the synthesis of various biologically active compounds, such as antitumor agents, antimicrobial agents, and anti-inflammatory agents.

properties

IUPAC Name

2-amino-6,6-dimethyl-4,5-dihydro-1,3-benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-9(2)4-3-5-6(7(9)12)13-8(10)11-5/h3-4H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYOIIDDEDKSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1=O)SC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90831865
Record name 2-Amino-6,6-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90831865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7(4H)-Benzothiazolone, 2-amino-5,6-dihydro-6,6-dimethyl-

CAS RN

87707-28-6
Record name 2-Amino-6,6-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90831865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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